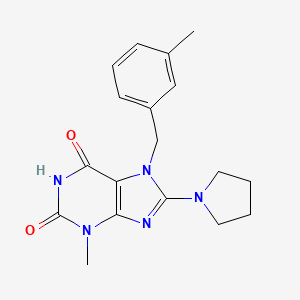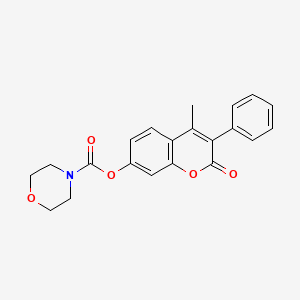![molecular formula C19H13ClF3NO2S B2490242 N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide CAS No. 344273-18-3](/img/structure/B2490242.png)
N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of similar complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules. For example, derivatives of thiophene carboxamide and chlorophenyl compounds are synthesized through reactions that include halogenation, condensation, and the use of catalytic systems to form the desired bond connections (Demir et al., 2016; Saemian et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been analyzed using X-ray diffraction, IR, NMR (1H and 13C), and UV–Vis spectra, providing detailed insights into the geometrical configuration, bond lengths, angles, and electronic properties. These studies help in understanding the spatial arrangement and electronic distribution within the molecule, which are crucial for predicting its reactivity and interactions (Pouzet et al., 1998; Abbasi et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with a thiophene core and chlorophenyl groups often include nucleophilic addition, halogenation, and substitution reactions. These reactions can alter the electronic and structural properties of the molecule, leading to a wide range of chemical behaviors. The reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions highlights the versatility of such compounds in synthetic chemistry (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are determined through experimental measurements and computational methods. These properties are influenced by the molecular structure, especially the presence of functional groups like the thiophene ring and chlorophenyl moieties. The crystallographic studies provide insights into the packing, hydrogen bonding patterns, and overall stability of the crystal lattice (Abbasi et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and photophysical properties, are critical for understanding the behavior of these compounds under different conditions. Studies on similar compounds have explored their frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, providing valuable information on their potential applications in materials science and organic electronics (Demir et al., 2016).
Scientific Research Applications
Molecular Structure and Properties
- Research has focused on the molecular structure of similar compounds. For example, studies on N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide have investigated its planar structure and the angles made by the chlorophenyl group with the pyrazole and benzene rings. These structural insights are crucial for understanding the compound's reactivity and potential applications (Kant et al., 2012).
Antimicrobial Activity
- Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For example, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides have shown in vitro antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Desai et al., 2011).
Chemical Reactivity
- The reactivity of similar compounds towards sulfur- and oxygen-containing nucleophiles has been studied. For instance, the compound (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes nucleophilic addition under various conditions, which is important for the development of new synthetic methodologies (Pouzet et al., 1998).
Synthesis and Applications
- There has been significant research into the synthesis of related compounds and their potential applications. For instance, the synthesis of benzofuro- and benzothieno-phenanthridones involves derivatives of N-(p-chlorophenyl) carboxamides, highlighting the compound's versatility in organic synthesis (Karminski-Zamola & Bajić, 1989).
Crystal Structure
- The crystal structure of similar compounds has been studied to understand their molecular interactions and stability. For example, research on N-Butylthiophene-3-carboxamide and 2-Benzylseleno-N-butylthiophene-3-carboxamide has provided insights into their hydrogen bonding and molecular orientation, which is vital for predicting their behavior in different environments (Gable et al., 1997).
properties
IUPAC Name |
N-(2-chlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO2S/c20-14-6-1-2-7-15(14)24-18(25)17-16(8-9-27-17)26-11-12-4-3-5-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNOOBEGHCXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CS2)OCC3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)
![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)
